molecular formula C16H9F2NO B6337546 4-(2,4-Difluorobenzoyl)quinoline;  97% CAS No. 1187167-12-9

4-(2,4-Difluorobenzoyl)quinoline; 97%

Cat. No. B6337546
CAS RN: 1187167-12-9
M. Wt: 269.24 g/mol
InChI Key: PUZUCZLCBAITTL-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9F2NO and a molecular weight of 269.25 . It is also known by other synonyms such as (2,4-Difluorophenyl)-4-quinolinylmethanone .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-(2,4-Difluorobenzoyl)quinoline, has been a topic of interest for many organic and medicinal chemists . Various methods have been developed over the years, including name reactions such as Skraup, Doebner–von Miller, Friedlander, Pfitzinger, Conrad–Limpach, and Combes syntheses . A recent paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized through various chemical reactions . For instance, 2-azidobenzaldehyde-based [4+2] annulation has been used for the synthesis of quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,4-Difluorobenzoyl)quinoline include a molecular weight of 269.25 and a molecular formula of C16H9F2NO .

Scientific Research Applications

Fluorescent Probes and Bioimaging

Quinoline derivatives, including those structurally related to 4-(2,4-Difluorobenzoyl)quinoline, have been extensively utilized as efficient fluorophores. Their applications span from studying various biological systems to live-cell imaging due to their strong intramolecular charge-transfer fluorescence and large Stokes shifts. For instance, a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been reported, where the derivatives exhibit strong fluorescence and are used for targeting specific cellular organelles such as the Golgi apparatus in vitro. This demonstrates the potential of quinoline derivatives in developing low-cost, efficient bioimaging probes (Chen et al., 2019).

Anticancer and Antimicrobial Agents

Quinoline derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, cytotoxic, and anti-inflammatory properties. Research has focused on designing and synthesizing quinoline derivatives to act as anticancer agents. Although some derivatives demonstrated weak or no cytotoxicity against cancer cell lines, the study of their chemical properties and biological evaluation continues to shed light on the requirements for quinoline nuclei to exhibit anticancer activity. This ongoing research underlines the importance of structural features in determining biological activity (Ahmed & Daneshtalab, 2012).

Future Directions

The development of synthetic methods for making quinoline derivatives, including 4-(2,4-Difluorobenzoyl)quinoline, continues to attract the interest of organic and medicinal chemists . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

(2,4-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZUCZLCBAITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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